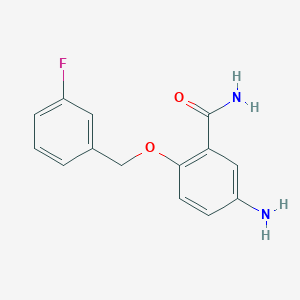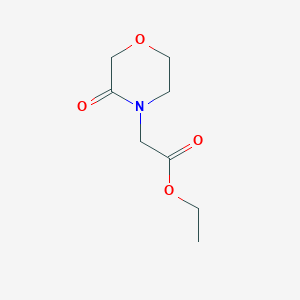
Ethyl 3-oxo-4-morpholineacetate
Overview
Description
Ethyl 3-oxo-4-morpholineacetate is a chemical compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-4-morpholineacetate typically involves the reaction of ethyl acetate with 3-oxomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like methanol. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-4-morpholineacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters.
Scientific Research Applications
Ethyl 3-oxo-4-morpholineacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
Ethyl 3-oxo-4-morpholineacetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Properties
CAS No. |
934172-11-9 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 2-(3-oxomorpholin-4-yl)acetate |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(11)5-9-3-4-12-6-7(9)10/h2-6H2,1H3 |
InChI Key |
YFCJEYXVJBRIEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOCC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

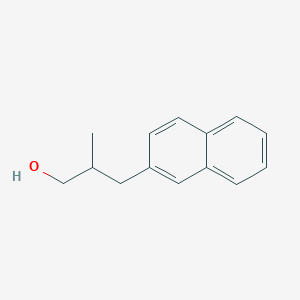
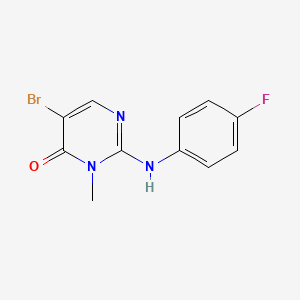

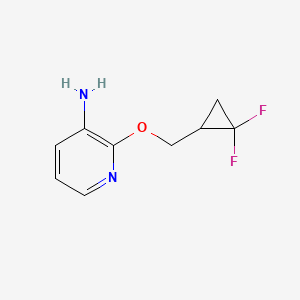
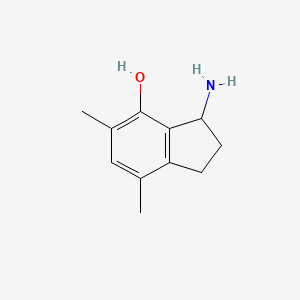
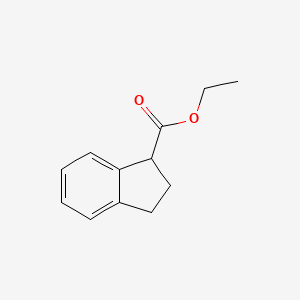
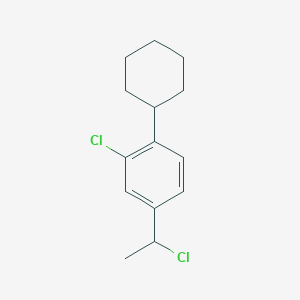
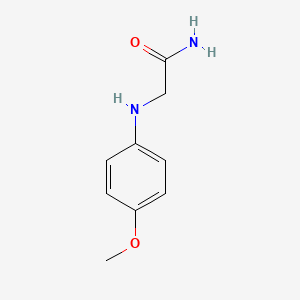
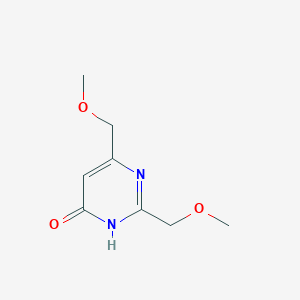
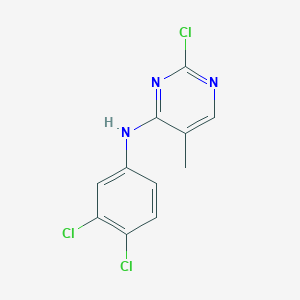
![(S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B8610165.png)
amino}piperidine-1-carboxylate](/img/structure/B8610166.png)
